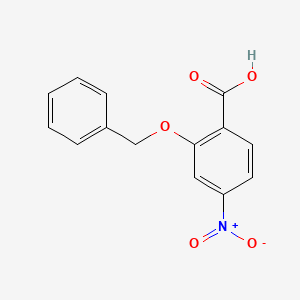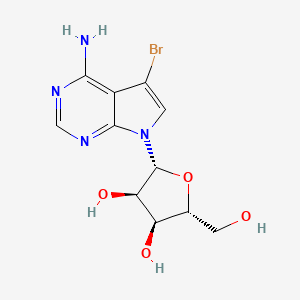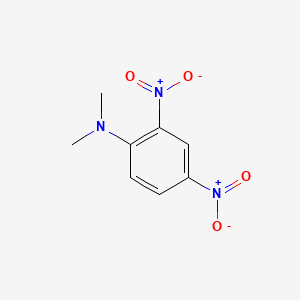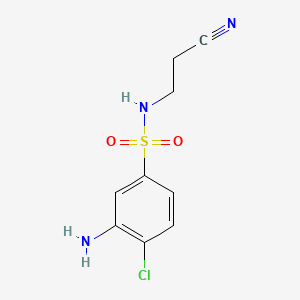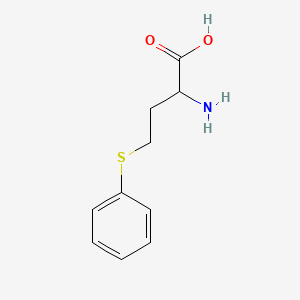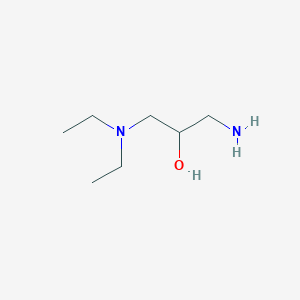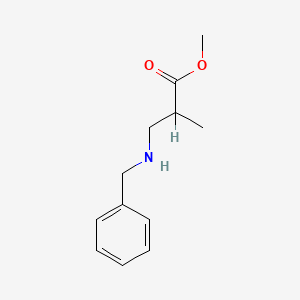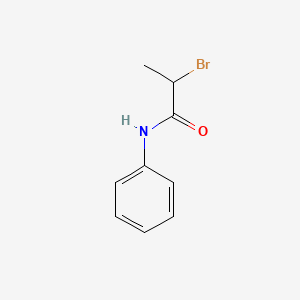
2-Bromo-N-phenylpropanamide
Overview
Description
2-Bromo-N-phenylpropanamide, also known as N-Benzyl-2-bromo-N-phenylpropionamide, is a synthetic organic compound with the molecular formula C16H16BrNO . It has a molecular weight of 318.21 . It is used as an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and a phenyl group (C6H5). The nitrogen atom in the amide group is also attached to another phenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.09 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 226.99458 g/mol . The topological polar surface area is 29.1 Ų . The heavy atom count is 12 .Scientific Research Applications
Rotational Isomers in Asymmetric Hartwig Oxindole Cyclizations
- Mandel et al. (2013) explored the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in Hartwig asymmetric oxindole cyclizations. The study focused on separating atropisomers and investigating their enantiomers, particularly under thermal and basic conditions relevant to Hartwig cyclizations (Mandel, J., Pan, X., Hay, E. B., Geib, S., Wilcox, C., & Curran, D., 2013).
Synthesis of Chiral Hexahydro-4-Pyrimidinones and Oxazolidines
- Hajji et al. (2002) investigated the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. This study provided insights into synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, expanding the scope of molecules available for pharmaceutical applications (Hajji, C., Testa, M., Zaballos-García, E., Zaragozá, R., Server-Carrió, J., & Sepúlveda-Arques, J., 2002).
Photochemical Reactions and Novel Photocyclization
- Nishio et al. (2005) focused on the photochemical reactions of various N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research uncovered novel photocyclization processes, which could have implications in developing photo-responsive materials and molecules (Nishio, T., Koyama, H., Sasaki, D., & Sakamoto, M., 2005).
Antimicrobial Activity of Derivatives
- Grishchuk et al. (2013) and Ienascu et al. (2018) reported on the antimicrobial properties of various 2-bromo-N-phenylpropanamide derivatives. These studies highlight the potential use of these compounds in developing new antimicrobial agents, especially against specific bacterial and fungal strains (Grishchuk, B., Symchak, R., Baranovskii, V. S., Klimnyuk, S. I., & Pokryshko, E. V., 2013); (Ienascu, I., Balaeș, T., Petre, C., Pop, R., Cata, A., Stefanut, M., Albu, P., & Poenaru, M., 2018).
Antimalarial Activity
- A study by Kos et al. (2022) revealed the antimalarial potential of N-phenyl-substituted cinnamanilides, which include derivatives of this compound. This research is particularly crucial given the ongoing search for new antimalarial drugs (Kos, J., Degotte, G., Pindjaková, D., Strharsky, T., Jankech, T., Goněc, T., Francotte, P., Frédérich, M., & Jampílek, J., 2022).
Anti-Inflammatory Potential
- Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, including this compound. The study highlighted the efficacy of these compounds in inhibiting NF-κB activation, suggesting their potential application in developing new anti-inflammatory drugs (Hošek, J., Kos, J., Strharsky, T., Cerna, L., Štarha, P., Vančo, J., Trávníček, Z., Devínsky, F., & Jampílek, J., 2019).
Conformational Analysis and Vibrational Spectroscopy
- Viana et al. (2017) performed a comprehensive analysis involving vibrational spectroscopy and quantum chemical investigations on a compound analogous to paracetamol, which includes 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This study contributes to the understanding of molecular structures and interactions in similar compounds (Viana, R., Quintero, D. E., Viana, A., & Moreno-Fuquen, R., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-N-phenylpropanamide primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and the body’s response to pain .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It undergoes nucleophilic substitution and oxidation reactions at the benzylic position . The compound’s interaction with the opioid receptors results in a change in the perception of pain .
Biochemical Pathways
The compound affects the opioid signaling pathway . This pathway is responsible for transmitting signals related to pain perception from the peripheral nervous system to the brain . The downstream effects of this interaction include a decrease in the perception of pain .
Pharmacokinetics
Given its structural similarity to other opioid compounds, it is likely to have similar adme properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in the perception of pain . By interacting with the opioid receptors, the compound can alter the transmission and perception of pain signals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-phenylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with enzymes involved in the synthesis of opioid analgesics, such as Diampromide Hydrochloride . The compound acts as an intermediate in these biochemical pathways, facilitating the formation of the final product. The nature of these interactions involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the synthesis of opioid analgesics . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy. These effects highlight the compound’s potential impact on cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of enzymes involved in the synthesis of opioid analgesics, thereby modulating the production of these compounds. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating the synthesis of opioid analgesics . High doses can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of opioid analgesics . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes such as phenylalanine ammonia-lyase and trans-cinnamate 4-monooxygenase, which are involved in the biosynthesis of phenylpropanoids . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Studies have shown that this compound can be distributed to various tissues, including the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s biochemical properties and its overall impact on cellular function.
properties
IUPAC Name |
2-bromo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPUMGDCQYPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023340 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42308-20-3, 94347-34-9 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42308-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionanilide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042308203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42308-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




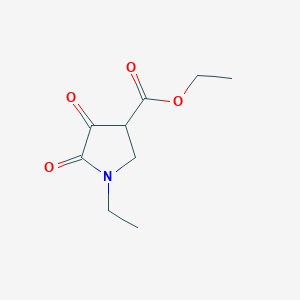

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
